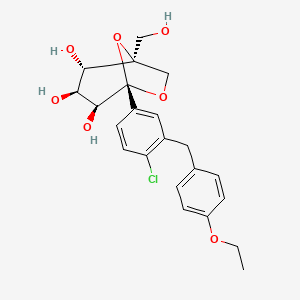
Ertugliflozin Tetraol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ertugliflozin Tetraol is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily for the treatment of type 2 diabetes mellitus. It works by reducing the reabsorption of glucose in the kidneys, thereby increasing glucose excretion through urine. This compound is marketed under the brand name Steglatro and is often used in combination with other antidiabetic medications such as metformin and sitagliptin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ertugliflozin Tetraol involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Ertugliflozin Tetraol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and functionalization.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents like acetonitrile, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed: The major products formed during the synthesis of this compound include intermediate compounds that are subsequently converted into the final product. These intermediates are carefully monitored and purified to ensure the final product’s quality and efficacy .
Scientific Research Applications
Ertugliflozin Tetraol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying SGLT2 inhibitors and their interactions with glucose transporters. In biology, it is used to investigate the mechanisms of glucose reabsorption and excretion in the kidneys. In medicine, it is extensively studied for its therapeutic effects in managing type 2 diabetes and its potential cardiovascular benefits .
Mechanism of Action
Ertugliflozin Tetraol exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose from the tubular lumen, thereby lowering the renal threshold for glucose and increasing urinary glucose excretion. The molecular targets involved include the SGLT2 proteins, which are responsible for glucose transport in the kidneys .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Ertugliflozin Tetraol include other SGLT2 inhibitors such as canagliflozin, dapagliflozin, and empagliflozin. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic profiles .
Uniqueness: this compound is unique in its high selectivity for SGLT2 over other glucose transporters, which contributes to its efficacy and safety profile. Additionally, it has a favorable pharmacokinetic profile, with a long half-life that allows for once-daily dosing .
Properties
CAS No. |
1210344-58-3 |
|---|---|
Molecular Formula |
C22H25ClO7 |
Molecular Weight |
436.9 g/mol |
IUPAC Name |
(1S,2S,3S,4S,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
InChI |
InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
MCIACXAZCBVDEE-YFNVTMOMSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


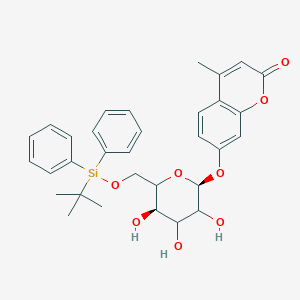
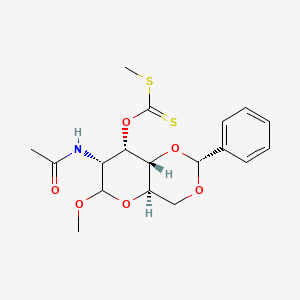
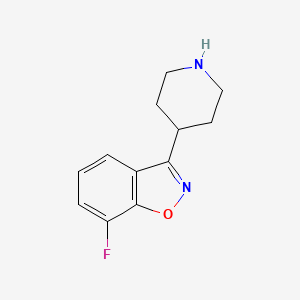
![Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride](/img/structure/B13447238.png)
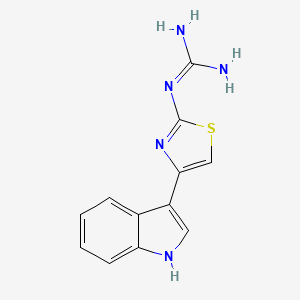
![2-{11-Fluoro-10-iodo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B13447248.png)
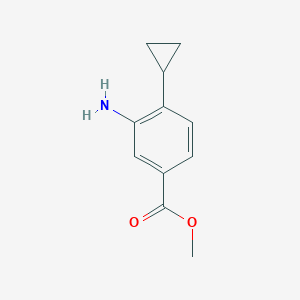
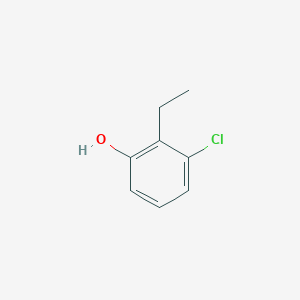
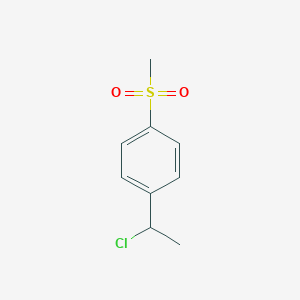
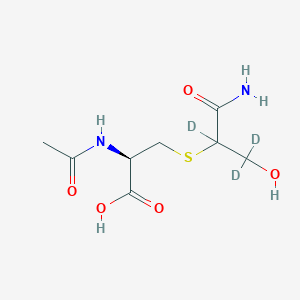
![3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol](/img/structure/B13447260.png)
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)
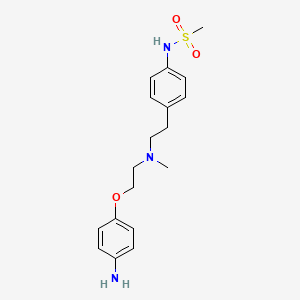
![methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B13447286.png)
